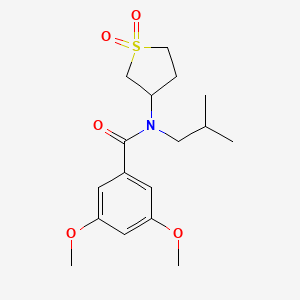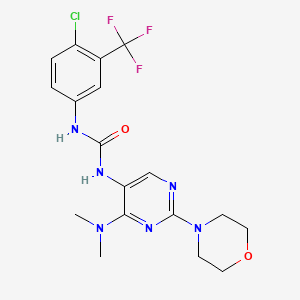![molecular formula C19H23N3OS B2610189 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 941973-72-4](/img/structure/B2610189.png)
2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule featuring a pyridazine ring substituted with a 2,4-dimethylphenyl group and a piperidinyl ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Substitution with 2,4-Dimethylphenyl Group:
Thioether Formation: The sulfanyl group is introduced by reacting the pyridazine derivative with a thiol compound under basic conditions.
Attachment of Piperidin-1-yl Ethanone: The final step involves the reaction of the thioether intermediate with piperidin-1-yl ethanone, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for therapeutic applications.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile could make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group could form covalent bonds with thiol groups in proteins, while the aromatic rings might engage in π-π interactions with aromatic amino acids.
相似化合物的比较
Similar Compounds
2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one: can be compared with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both a sulfanyl group and a piperidinyl ethanone moiety. These features may confer distinct biological activities and reactivity profiles compared to other pyridazine derivatives.
属性
IUPAC Name |
2-[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-6-7-16(15(2)12-14)17-8-9-18(21-20-17)24-13-19(23)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITQMJBKYVPFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2610106.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2610107.png)
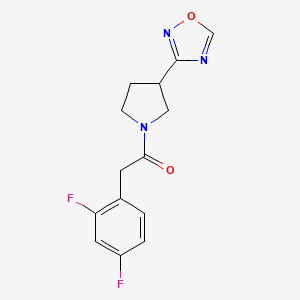
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxymethyl)piperidine-4-carboxylic acid](/img/structure/B2610113.png)
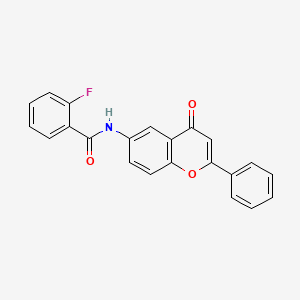
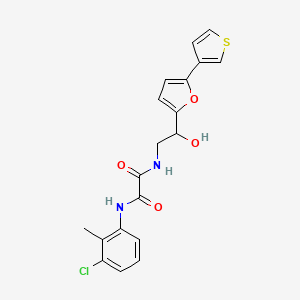
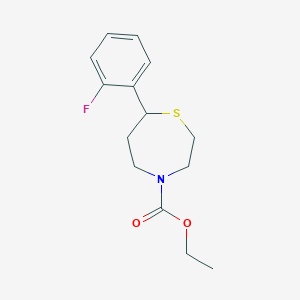
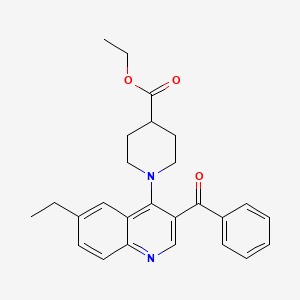
![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)
![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)

![N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)
